(2-Aminoethyl)phosphonic acid
Overview
Description
Mechanism of Action
Target of Action
(2-Aminoethyl)phosphonic acid (2-AEP) is an organic compound with multiple potential targets . The primary targets of 2-AEP are the phospholipid components of cell membranes and bone matrix . It can bind with phosphatidylcholine, one of the most abundant phospholipid components in cell membranes, which plays a crucial role in the structure and function of cell membranes .
Mode of Action
The compound forms a complex with phosphatidylcholine on the cell membrane, enhancing the stability and plasticity of the cell membrane and promoting its repair and regeneration . Additionally, 2-AEP can bind with calcium phosphate in the bone matrix, a key component of the skeletal system .
Biochemical Pathways
The exact biochemical pathways affected by 2-AEP are still under investigation. It is known that the compound’s interaction with phosphatidylcholine and calcium phosphate can influence various cellular processes and bone tissue growth and repair .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Result of Action
The binding of 2-AEP with phosphatidylcholine enhances the stability and plasticity of cell membranes, promoting their repair and regeneration . Its interaction with calcium phosphate improves the solubility and stability of calcium phosphate, promoting bone tissue growth and repair .
Action Environment
The action of 2-AEP can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of 2-AEP, potentially influencing its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
(2-Aminoethyl)phosphonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor of many cellular phosphonates and is essential to phosphonate synthesis and degradation pathways . It is also known to bind with phosphatidylcholine, one of the most abundant phospholipids in the cell membrane, enhancing the stability and plasticity of the cell membrane and promoting its repair and regeneration .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by enhancing the stability and plasticity of cell membranes
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. For example, it binds with phosphatidylcholine in the cell membrane
Metabolic Pathways
This compound is involved in aminophosphonate metabolism . It interacts with enzymes such as 2-aminoethylphosphonate—pyruvate transaminase, which is essential for phosphonate synthesis and degradation pathways .
Preparation Methods
Ciliatine can be synthesized through several methods. One common synthetic route involves the reaction of ethyleneimine with phosphorous acid under controlled conditions . Industrial production methods often involve the use of advanced techniques such as selective labeling of metabolites and genome mining to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Ciliatine undergoes various chemical reactions, including:
Oxidation: Ciliatine can be oxidized to form phosphonoacetaldehyde and other derivatives.
Reduction: Reduction reactions can convert ciliatine into simpler phosphonates.
Substitution: Ciliatine can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions are often phosphonoacetaldehyde and other phosphonate derivatives .
Scientific Research Applications
Ciliatine has a wide range of scientific research applications:
Comparison with Similar Compounds
Ciliatine is unique among phosphonates due to its widespread occurrence and stability. Similar compounds include:
Phosphonoalanine: Another naturally occurring phosphonate with similar biochemical properties.
Phosphonolipids: These compounds contain a carbon-to-phosphorus bond and are found in various biological membranes.
Compared to these compounds, ciliatine is more abundant and has a broader range of applications in scientific research and industry .
Properties
IUPAC Name |
2-aminoethylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3P/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVDJLLNRSOCEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174362 | |
Record name | Aminoethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ciliatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2041-14-7 | |
Record name | (2-Aminoethyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2041-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoethylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002041147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Aminoethyl)phosphonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aminoethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-aminoethyl)phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINOETHYLPHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH00YJQ334 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ciliatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011747 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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